Candicine iodide
CAS No.: 1976-98-3
Cat. No.: VC17324784
Molecular Formula: C11H18INO
Molecular Weight: 307.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1976-98-3 |
|---|---|
| Molecular Formula | C11H18INO |
| Molecular Weight | 307.17 g/mol |
| IUPAC Name | 2-(4-hydroxyphenyl)ethyl-trimethylazanium;iodide |
| Standard InChI | InChI=1S/C11H17NO.HI/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H |
| Standard InChI Key | KSKJBRYLJGRXCN-UHFFFAOYSA-N |
| Canonical SMILES | C[N+](C)(C)CCC1=CC=C(C=C1)O.[I-] |
Introduction
Chemical Identity and Nomenclature
Systematic Classification
Candicine iodide is systematically named 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium iodide . Its IUPAC name, 2-(4-hydroxyphenyl)ethyl-trimethylazanium; iodide, reflects the integration of a phenolic hydroxyl group with a quaternary ammonium center . The compound belongs to the class of arylalkylammonium salts, characterized by aromatic rings linked to ammonium moieties.
Synonyms and Registry Identifiers
The compound is cataloged under multiple identifiers:
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NSC Number: 34093
Alternative names include hordenine methiodide and [2-(4-hydroxyphenyl)ethyl]trimethylammonium iodide, underscoring its structural relationship to hordenine and candicine .
Molecular Structure and Physicochemical Properties
Structural Features
Candicine iodide comprises:
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A 4-hydroxyphenyl group linked to an ethyl chain.
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A trimethylammonium group quaternized with an iodide counterion .
The SMILES notationC[N+](C)(C)CCC1=CC=C(C=C1)O.[I-]succinctly captures this architecture .
Table 1: Key Molecular Descriptors of Candicine Iodide
| Property | Value | Computational Method |
|---|---|---|
| Molecular Weight | 307.17 g/mol | PubChem 2.2 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 2 | Cactvs 3.4.8.18 |
| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |
| Exact Mass | 307.04331 Da | PubChem 2.2 |
Spectroscopic and Crystallographic Data
While crystallographic data for candicine iodide remain unpublished, its parent compound, candicine (CID 23135), exhibits a planar aromatic ring and extended alkyl chain conformation . The iodide ion likely occupies lattice positions stabilized by electrostatic interactions with the quaternary ammonium center.
Synthesis and Derivative Formation
Synthetic Pathways
Candicine iodide is synthesized via quaternization of candicine (2-(4-hydroxyphenyl)ethylamine) with methyl iodide in polar aprotic solvents . A representative reaction is:
O-Methylcandicine iodide (C₁₂H₂₀INO), a structural analog, forms through methylation of the phenolic hydroxyl group, yielding a methoxy substituent .
Table 2: Comparative Properties of Candicine Iodide and O-Methylcandicine Iodide
| Property | Candicine Iodide | O-Methylcandicine Iodide |
|---|---|---|
| Molecular Formula | C₁₁H₁₈INO | C₁₂H₂₀INO |
| Molecular Weight | 307.17 g/mol | 321.20 g/mol |
| Key Functional Group | Phenolic -OH | Methoxy -OCH₃ |
| CAS Registry | 1976-98-3 | 27946-67-4 |
Stability and Reactivity
The phenolic -OH group in candicine iodide confers susceptibility to oxidation and hydrogen bonding, while the quaternary ammonium center enhances water solubility . Iodide ions participate in halogen bonding, potentially influencing crystal packing and stability .
Biological and Pharmacological Considerations
Toxicological Profile
Applications and Future Directions
Industrial and Research Uses
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Phase-transfer catalysis: The iodide ion and cationic ammonium center may facilitate reactions in biphasic systems.
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Ion-selective electrodes: Potential use in sensing iodide or ammonium ions in environmental samples .
Knowledge Gaps and Research Opportunities
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